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Compound Name:
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hydrochloride

CAS No.: 102440-03-9

Cat. No.: B2429576

Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-
Methoxy-2,6-dimethylaniline hydrochloride, a compound of interest for researchers and

professionals in drug development and chemical synthesis. This document delves into the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering

insights into the structural elucidation and characterization of this molecule.

Introduction: The Structural Significance of
Substituted Anilines
Aniline and its derivatives are fundamental building blocks in a vast array of chemical and

pharmaceutical applications. The strategic placement of substituents on the aniline ring

profoundly influences the molecule's electronic properties, reactivity, and biological activity. 4-
Methoxy-2,6-dimethylaniline hydrochloride, with its methoxy and dimethyl substitutions,

presents a unique electronic and steric environment. Accurate interpretation of its

spectroscopic data is paramount for confirming its identity, purity, and for understanding its
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chemical behavior. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a

clear and in-depth understanding of this compound's molecular architecture.

Molecular Structure
The structure of 4-Methoxy-2,6-dimethylaniline hydrochloride is characterized by a benzene

ring substituted with a methoxy group at the C4 position, two methyl groups at the C2 and C6

positions, and an ammonium chloride group at the C1 position.

Caption: Molecular structure of 4-Methoxy-2,6-dimethylaniline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For substituted anilines, both ¹H and ¹³C NMR provide critical information about the

electronic environment of the protons and carbons.[1]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A solution of the analyte (typically 5-20 mg for ¹H NMR and 20-50 mg for

¹³C NMR) is prepared in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or

Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical, as the

acidic protons of the ammonium group are exchangeable and may not be observed in protic

deuterated solvents like D₂O.

Instrumentation: Spectra are typically acquired on a 300 MHz or 500 MHz NMR spectrometer.

[2]

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of the free base, 4-Methoxy-2,6-dimethylaniline, has been reported.[2]

The protonation of the amine to form the hydrochloride salt will induce downfield shifts for the

aromatic and methyl protons due to the electron-withdrawing effect of the -NH₃⁺ group.
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Proton

Assignment

Reported

Chemical Shift

(δ) for Free

Base (ppm)[2]

Predicted

Chemical Shift

(δ) for

Hydrochloride

(ppm)

Multiplicity Integration

Aromatic (C3-H,

C5-H)
6.53 ~6.7-7.0 Singlet 2H

Methoxy (O-CH₃) 3.75 ~3.8 Singlet 3H

Methyl (C2-CH₃,

C6-CH₃)
1.97 ~2.1-2.3 Singlet 6H

Amine (N-H₂) Not specified ~7-9 (as -NH₃⁺) Broad Singlet 3H

Interpretation:

Aromatic Protons (C3-H, C5-H): In the free base, the two equivalent aromatic protons appear

as a singlet at 6.53 ppm.[2] Upon protonation, a downfield shift is expected due to the

increased electron-withdrawing nature of the ammonium group.

Methoxy Protons (O-CH₃): The three protons of the methoxy group are observed as a sharp

singlet.[2] The effect of protonation at the distant amino group is expected to be minimal,

resulting in a slight downfield shift.

Methyl Protons (C2-CH₃, C6-CH₃): The six equivalent protons of the two methyl groups give

rise to a singlet.[2] These protons are ortho to the amino group and will experience a

noticeable downfield shift upon its protonation.

Ammonium Protons (-NH₃⁺): In the hydrochloride salt, the amine protons will be present as

an ammonium group (-NH₃⁺). These protons are acidic and their chemical shift can be highly

variable depending on the solvent and concentration. They typically appear as a broad

singlet and will exchange with D₂O.

¹³C NMR Spectral Data and Interpretation
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While specific ¹³C NMR data for 4-Methoxy-2,6-dimethylaniline hydrochloride is not readily

available, predictions can be made based on data for analogous compounds like 2,6-

dimethylaniline hydrochloride.[3] The protonation of the amino group will cause a downfield

shift for the carbon atom to which it is attached (C1) and will also influence the chemical shifts

of the other aromatic carbons.

Carbon Assignment
Predicted Chemical Shift (δ) for

Hydrochloride (ppm)

C1 (-NH₃⁺) ~130-135

C2, C6 (-CH₃) ~125-130

C3, C5 ~115-120

C4 (-OCH₃) ~155-160

Methoxy (-OCH₃) ~55-60

Methyl (-CH₃) ~18-22

Interpretation:

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

electronic effects of the substituents. The carbon bearing the methoxy group (C4) will be the

most downfield in the aromatic region, while the carbons ortho and para to the electron-

donating methoxy group will be shielded. The carbons bearing the methyl groups (C2, C6)

and the ammonium group (C1) will be deshielded.

Aliphatic Carbons: The methoxy and methyl carbons will appear in the aliphatic region of the

spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of an amine hydrochloride is distinct from its corresponding free

base, primarily due to the presence of the ammonium ion.[4]

Experimental Protocol: IR Spectroscopy
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Sample Preparation: A small amount of the solid sample is typically analyzed using an

Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR)

spectrometer. Alternatively, a potassium bromide (KBr) pellet can be prepared.

IR Spectral Data and Interpretation
The IR spectrum of an amine hydrochloride typically displays broad absorption bands in the

2200-3000 cm⁻¹ region, which are characteristic of the N-H stretching vibrations of the

ammonium ion (R-NH₃⁺).[5]

Vibrational Mode Expected Absorption Range (cm⁻¹)

N-H Stretch (Ammonium) 2200-3000 (broad)

C-H Stretch (Aromatic) 3000-3100

C-H Stretch (Aliphatic) 2850-2960

C=C Stretch (Aromatic) 1450-1600

C-O Stretch (Aryl Ether)
1200-1275 (asymmetric), 1000-1075

(symmetric)

C-N Stretch 1250-1335

Interpretation:

N-H Stretching: The most prominent feature will be a broad and strong absorption band in

the high-frequency region, corresponding to the stretching vibrations of the N-H bonds in the

ammonium group. This broadness is a result of hydrogen bonding.

C-H Stretching: Sharp peaks corresponding to aromatic and aliphatic C-H stretching will be

observed.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene

ring.

C-O Stretching: The characteristic asymmetric and symmetric stretching vibrations of the aryl

ether linkage will be present.
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C-N Stretching: The C-N stretching vibration will also be observable.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which is crucial for determining the molecular weight and elucidating the

structure.

Experimental Protocol: Mass Spectrometry
Instrumentation: Electrospray ionization (ESI) is a common technique for analyzing polar and

ionic compounds like amine hydrochlorides. The analysis is typically performed on a

quadrupole or time-of-flight (TOF) mass spectrometer.

Mass Spectral Data and Interpretation
For 4-Methoxy-2,6-dimethylaniline hydrochloride, ESI-MS in positive ion mode will detect

the protonated molecule of the free base, [M+H]⁺. The molecular weight of the free base

(C₉H₁₃NO) is 151.21 g/mol .[1]

Ion Reported m/z[2]

[M+H]⁺ 152.1

Interpretation:

The base peak in the ESI mass spectrum is expected to be the protonated molecular ion at m/z

152.1, corresponding to the free amine C₉H₁₃NO plus a proton.

Fragmentation Pathway
Under higher energy conditions (e.g., in tandem MS/MS), the molecular ion can undergo

fragmentation. A plausible fragmentation pathway involves the loss of a methyl radical from the

methoxy or methyl groups, or the loss of the entire methoxy group.
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Fragment Ions

[C9H14NO]+ 
 m/z = 152

[C8H11NO]+ 
 m/z = 137- CH3

[C8H10N]+ 
 m/z = 120

- OCH3, +H

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for the [M+H]⁺ ion of 4-Methoxy-2,6-dimethylaniline.

Conclusion
The comprehensive analysis of the NMR, IR, and MS data provides a robust spectroscopic

signature for 4-Methoxy-2,6-dimethylaniline hydrochloride. The ¹H and ¹³C NMR spectra

confirm the carbon-hydrogen framework and the electronic environment of the molecule. The

IR spectrum provides clear evidence of the key functional groups, particularly the ammonium

salt. Finally, mass spectrometry confirms the molecular weight of the free base. This detailed

spectroscopic guide serves as a valuable resource for scientists and researchers, enabling

confident identification and characterization of this important chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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